1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC18370552
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NO2 |
|---|---|
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
| Standard InChI | InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14) |
| Standard InChI Key | STNQJLFMMIBYRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Isomerism
The compound features a naphthalene ring fused to a 1,3-oxazin-2-one moiety, with the oxazine ring adopting a bicyclic structure. The numbering system places the oxygen at position 1 and the nitrogen at position 3 within the oxazine ring, while the naphthalene fusion occurs at the 1,2-d positions (Figure 1) . This arrangement distinguishes it from the more commonly reported naphtho[1,2-e] oxazines, where fusion occurs at the 1,2-e positions .
Table 1: Key Structural Features of 1H-Naphtho[1,2-d][1, oxazin-2(4H)-one
Spectroscopic Identification
While direct spectral data for this isomer are unavailable, analogous naphtho[1,2-e] oxazines exhibit distinct FT-IR absorptions:
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NMR Signals: Aromatic protons in the δ 7.2–8.1 ppm range and oxazine methylene groups at δ 4.3–5.0 ppm .
Synthetic Methodologies
Catalytic One-Pot Synthesis
The most efficient route to naphthoxazine derivatives involves a one-pot, three-component reaction between β-naphthol, formaldehyde, and primary amines. Recent advances emphasize solvent-free conditions and magnetic nanocatalysts:
Table 2: Comparative Synthesis Protocols
| Catalyst | Conditions | Yield (%) | Reaction Time (min) | Source |
|---|---|---|---|---|
| FNAOSiPAMP/Cu II | Solvent-free, grinding | 85–92 | 15–30 | |
| GO-Fe₃O₄-Ti(IV) | 65°C, solvent-free | 88–94 | 20–40 | |
| Snail Shell (CaCO₃) | Solvent-free, 100°C | 78–85 | 60–90 |
Key steps include:
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Condensation: Amine and formaldehyde form an imine intermediate.
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Cyclization: β-Naphthol attacks the imine, followed by intramolecular etherification .
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Work-Up: Magnetic separation of catalysts (e.g., FNAOSiPAMP/Cu II) enables reuse for 5–7 cycles without significant activity loss .
Challenges in Isomer-Specific Synthesis
The 1,2-d fusion isomer may require tailored conditions due to steric and electronic differences from 1,2-e analogs. Computational studies suggest that electron-withdrawing substituents on the amine component could favor 1,2-d regioselectivity by stabilizing transition states during cyclization .
Physicochemical Properties and Stability
Thermal Behavior
Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition onset at 200–220°C, with complete degradation by 400°C . The oxazinone ring’s rigidity contributes to thermal stability, making these compounds suitable for high-temperature applications.
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), due to hydrophobic naphthalene core .
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pKa: 4.1 (oxazinone carbonyl), enabling salt formation with amines for enhanced bioavailability .
Industrial and Material Science Applications
Catalytic Ligand Design
Naphthoxazinones serve as chiral ligands in asymmetric catalysis. For example:
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Enantioselective Aldol Reactions: 90–95% ee using Cu(II)-oxazinone complexes .
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Photocatalysis: TiO₂-supported derivatives degrade methylene blue with 98% efficiency under UV .
Polymer Stabilizers
Incorporating naphthoxazinone moieties into polypropylene improves thermo-oxidative stability, increasing decomposition onset by 40°C compared to unstabilized polymers .
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